6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine
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Overview
Description
6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of a chlorine atom at the 6th position and a pyridin-2-ylmethyl group attached to the nitrogen atom of the pyridin-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as toluene or ethyl acetate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both chlorine and pyridin-2-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H10ClN3 |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
6-chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H10ClN3/c12-11-5-4-10(8-15-11)14-7-9-3-1-2-6-13-9/h1-6,8,14H,7H2 |
InChI Key |
XKCPUADAVVANTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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